molecular formula C10H17NO3 B11770687 (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate

(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B11770687
M. Wt: 199.25 g/mol
InChI Key: GRXQOJCSUYVLMI-QKDHONSWSA-N
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Description

(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications. This compound is of particular interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the desired heterocyclic ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially enhancing its stability or reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate include:

  • tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
  • tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and stereochemistry, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl (3S,3aS,6aR)-6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3/t6-,7-,8?,9-/m0/s1

InChI Key

GRXQOJCSUYVLMI-QKDHONSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CCC([C@H]2CN1)O

Canonical SMILES

CCOC(=O)C1C2CCC(C2CN1)O

Origin of Product

United States

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